Cas no 142741-25-1 (Orthosiphol A)

Orthosiphol A structure
Nome del prodotto:Orthosiphol A
Orthosiphol A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,(2R,4
- 1(2H)-Phenanthrenone,6,10-bis(acetyloxy)-4,5-bis(benzoyloxy)-2-ethenyldodecahydro-7,10a-dihydroxy-2,4b,8,8-tetramethyl-,[2R-(2a,4a,4aa,4bb,5a,6a,7a,8aa,10a,10ab)]-
- Orthosiphol A
- InChI=1/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- FS-8509
- AKOS040762796
- SCHEMBL1990731
- CHEMBL508620
- 142741-25-1
- HIBFBUSEUDRQMX-OFUWLHILSA-
- [(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,10-diacetyloxy-5-benzoyloxy-2-ethenyl-7,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate
- (2S,3S,4R,4aS,4bS,5R,7R,8aR,9R,10aS)-3,9-bis(acetyloxy)-5-(benzoyloxy)-7-ethenyl-2,8a-dihydroxy-1,1,4a,7-tetramethyl-8-oxo-octahydro-2H-phenanthren-4-yl benzoate
-
- Inchi: InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(41)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1
- Chiave InChI: HIBFBUSEUDRQMX-OFUWLHILSA-N
- Sorrisi: CC(O[C@H]1[C@]2(C(=O)[C@](C[C@@H](OC(=O)C3C=CC=CC=3)[C@]2([H])[C@@]2([C@]([H])(C([C@H](O)[C@H](OC(=O)C)[C@@H]2OC(C2C=CC=CC=2)=O)(C)C)C1)C)(C=C)C)O)=O
Proprietà calcolate
- Massa esatta: 676.28836222g/mol
- Massa monoisotopica: 676.28836222g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 49
- Conta legami ruotabili: 11
- Complessità: 1330
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 163Ų
- XLogP3: 4.464
Orthosiphol A Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Orthosiphol A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5616-5mg |
Orthosiphol A |
142741-25-1 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 ml * 10 mm |
Orthosiphol A |
142741-25-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-19 | ||
TargetMol Chemicals | TN5616-1 mL * 10 mM (in DMSO) |
Orthosiphol A |
142741-25-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
ChemFaces | CFN95442-5mg |
Orthosiphol A |
142741-25-1 | >=98% | 5mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN5616-5 mg |
Orthosiphol A |
142741-25-1 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
142741-25-1 (Orthosiphol A) Prodotti correlati
- 2551119-46-9(1-{1-Chlorospiro[2.3]hexan-1-yl}methanamine)
- 29667-48-9((1R,2S)-2-methylcyclopropanecarboxylic acid)
- 2309749-97-9(3-(3,4-dimethylphenyl)-1-4-(2-fluorophenoxy)-1,4'-bipiperidine-1'-ylpropan-1-one)
- 2680830-02-6(benzyl N-3-(1,3-dioxaindan-5-yloxy)-2-hydroxypropyl-N-methylcarbamate)
- 1361872-12-9(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxypyridine-3-carboxylic acid)
- 556788-45-5(1-(4-phenylpiperazin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one)
- 2227873-18-7(rac-(1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropylmethanamine)
- 1229225-42-6((aR)-a-Methyl-N-3-(trifluoromethyl)phenylmethyl-1-naphthalenemethanamine Hydrochloride)
- 2228806-77-5(2,2-difluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-one)
- 1406477-36-8(3-chloro-4-(2,3-dichlorophenoxy)benzoic acid)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:142741-25-1)OrthosipholA

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta